molecular formula C17H19FN2O2 B5618547 (2,5-DIMETHYL-3-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

(2,5-DIMETHYL-3-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5618547
M. Wt: 302.34 g/mol
InChI Key: RGVZIRHHCQXQGH-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone is a complex organic compound with a molecular formula of C17H19FN2O2 This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the furan and piperazine intermediates. One common method involves the reaction of 2,5-dimethylfuran with a suitable acylating agent to introduce the methanone group. This is followed by the coupling of the resulting intermediate with 4-(4-fluorophenyl)piperazine under appropriate conditions, such as the use of a base and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanone group can produce alcohols.

Scientific Research Applications

(2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The furan and piperazine rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a potent and specific modulator of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone stands out due to its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the 4-fluorophenyl group, in particular, can enhance its stability, binding affinity, and selectivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12-11-16(13(2)22-12)17(21)20-9-7-19(8-10-20)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVZIRHHCQXQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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